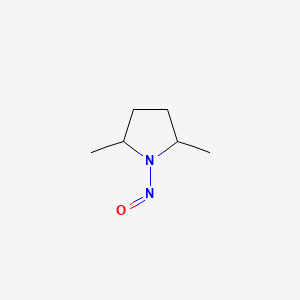![molecular formula C7H16OSi B6250521 [1-(trimethylsilyl)cyclopropyl]methanol CAS No. 91633-48-6](/img/no-structure.png)
[1-(trimethylsilyl)cyclopropyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyl)cyclopropylmethanol, often abbreviated as 1-TMS-CPM, is an organic compound that has been researched for its potential applications in the scientific and medical fields. This compound is a derivative of cyclopropanol, a three-carbon alcohol, and is composed of a trimethylsilyl group attached to the cyclopropyl ring. 1-TMS-CPM has been researched for its potential as a synthetic intermediate in organic synthesis, as well as its use in biomedical research due to its ability to bind to proteins and peptides.
Wirkmechanismus
1-TMS-CPM binds to proteins and peptides through a non-covalent interaction. This interaction involves hydrogen bonding and van der Waals forces between the hydrophobic cyclopropyl ring of 1-TMS-CPM and the hydrophobic regions of the protein or peptide. This binding allows 1-TMS-CPM to be used as a tool for studying protein-ligand interactions.
Biochemical and Physiological Effects
1-TMS-CPM has been studied for its potential effects on biochemical and physiological processes. Studies have found that 1-TMS-CPM can increase the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 1-TMS-CPM has been found to have anti-inflammatory and anti-bacterial effects. It also has the potential to act as an antioxidant, as well as to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-TMS-CPM has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and can be used in a variety of reactions. In addition, 1-TMS-CPM is non-toxic and can be stored at room temperature. However, 1-TMS-CPM has some limitations for use in laboratory experiments. This compound is relatively expensive, and its binding affinity to proteins and peptides is relatively weak.
Zukünftige Richtungen
1-TMS-CPM has potential applications in the scientific and medical fields. Potential future directions for research include the development of new synthetic methods for the synthesis of 1-TMS-CPM, the study of the structure-activity relationships of 1-TMS-CPM, the development of new drug delivery systems using 1-TMS-CPM, and the study of the potential therapeutic effects of 1-TMS-CPM. In addition, further research into the biochemical and physiological effects of 1-TMS-CPM could lead to new insights into the mechanisms of action of this compound.
Synthesemethoden
1-TMS-CPM can be synthesized through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Barton-McCombie reaction. The Wittig reaction involves the reaction of a phosphonium salt with a carbonyl compound, followed by deprotonation of the resulting alkene. The Grignard reaction involves the reaction of an organomagnesium halide with an aldehyde or ketone, followed by hydrolysis of the resulting alcohol. The Barton-McCombie reaction involves the reaction of a ketone with a lithium dialkylcuprate, followed by the addition of a nucleophile. All of these methods can be used to synthesize 1-TMS-CPM, although the Wittig reaction is the most commonly used.
Wissenschaftliche Forschungsanwendungen
1-TMS-CPM has been studied for its potential applications in scientific research. This compound has been found to bind to proteins and peptides, making it a useful tool for studying protein-ligand interactions. It has also been used in the synthesis of other organic compounds, such as cyclopropyl amines, cyclopropyl sulfides, and cyclopropyl esters. In addition, 1-TMS-CPM has been studied for its potential use in drug delivery and drug targeting.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1-(trimethylsilyl)cyclopropyl]methanol involves the reaction of cyclopropylmagnesium bromide with trimethylsilyl chloride followed by the addition of formaldehyde.", "Starting Materials": [ "Cyclopropylmagnesium bromide", "Trimethylsilyl chloride", "Formaldehyde" ], "Reaction": [ "Add cyclopropylmagnesium bromide to a reaction flask", "Add trimethylsilyl chloride to the reaction flask and stir for 1 hour", "Add formaldehyde to the reaction flask and stir for an additional 2 hours", "Quench the reaction with water", "Extract the product with ethyl acetate", "Dry the organic layer with sodium sulfate", "Concentrate the product under reduced pressure", "Purify the product by column chromatography" ] } | |
CAS-Nummer |
91633-48-6 |
Produktname |
[1-(trimethylsilyl)cyclopropyl]methanol |
Molekularformel |
C7H16OSi |
Molekulargewicht |
144.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



